molecular formula C15H26ErO7 B3151314 Erbium, tris(2,4-pentanedionato-kO,kO')-, hydrate, (OC-6-11)- CAS No. 70949-24-5

Erbium, tris(2,4-pentanedionato-kO,kO')-, hydrate, (OC-6-11)-

Cat. No.: B3151314
CAS No.: 70949-24-5
M. Wt: 485.62 g/mol
InChI Key: MONIRVUEIYGZHO-BENCABAKSA-N
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Description

Erbium, tris(2,4-pentanedionato-kO,kO')-, hydrate, (OC-6-11)- is a useful research compound. Its molecular formula is C15H26ErO7 and its molecular weight is 485.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Optical and Electronic Properties

Erbium-doped amorphous silicon films prepared using the volatile erbium compound tris(2,4-pentanedionato)-Er(III) exhibit properties suitable for light-emitting diode fabrication due to their high photoconductivity and low defect density. The incorporation of erbium improves the material's n-type dark conductivity and photoconductivity, making these films promising for optoelectronic applications (Kazanskii et al., 2002).

Magnetic and Luminescent Properties

Erbium(III) complexes, such as the one with dibenzoylmethane and 2,2′-bipyridine, show slow magnetic relaxation and photoluminescent properties. These complexes can exhibit signals in out-of-phase ac susceptibility under a static magnetic field, indicating the presence of a quantum tunneling regime. Their solid-state luminescent studies reveal intense, narrow emission bands in the near-infrared region, suggesting applications in magnetic and optical devices (Martín‐Ramos et al., 2015).

Electroluminescence in Amorphous Silicon Devices

Erbium-doped amorphous silicon p-i-n structures exhibit significant electroluminescence near 1.54 µm at room temperature, which is crucial for telecommunications applications. The introduction of erbium into these devices, using a method that ensures a favorable erbium-carbon ratio, enhances their power efficiency significantly, making them suitable for advanced optoelectronic applications (Mell et al., 2004).

Surface Coordination Studies

Investigations into the surface coordination of trivalent erbium ions in aqueous electrolytes have provided insights into the complex's interactions at the electrolyte-vapor interface. Such studies are vital for understanding the mechanisms involved in metal purification processes through solvent extraction, which can involve the transfer of metal ions like erbium across interfaces (Bera et al., 2015).

Enhancement of Organic Solar Cells

The inclusion of erbium complexes, such as ErQ doped ZnO, as an interfacial layer in organic solar cells has shown to improve their performance. This enhancement is attributed to higher electron mobility, surface quality improvement by passivating ZnO defects, and a slight increase in work function, which collectively lead to a significant increase in power conversion efficiency (Babu et al., 2018).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Erbium, tris(2,4-pentanedionato-kO,kO')-, hydrate, (OC-6-11)- involves the reaction of erbium chloride with 2,4-pentanedione in the presence of a base to form the desired complex. The complex is then hydrated to obtain the final product.", "Starting Materials": [ "Erbium chloride", "2,4-pentanedione", "Base", "Water" ], "Reaction": [ "Step 1: Dissolve erbium chloride in a suitable solvent.", "Step 2: Add 2,4-pentanedione to the solution and stir.", "Step 3: Add a base to the solution and stir for several hours.", "Step 4: Filter the solution to remove any insoluble impurities.", "Step 5: Add water to the filtrate to hydrate the complex.", "Step 6: Collect the precipitate by filtration and dry it under vacuum." ] }

CAS No.

70949-24-5

Molecular Formula

C15H26ErO7

Molecular Weight

485.62 g/mol

IUPAC Name

erbium;(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;hydrate

InChI

InChI=1S/3C5H8O2.Er.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b4-3+;2*4-3-;;

InChI Key

MONIRVUEIYGZHO-BENCABAKSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Er]

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Er]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Er]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erbium, tris(2,4-pentanedionato-kO,kO')-, hydrate, (OC-6-11)-
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Erbium, tris(2,4-pentanedionato-kO,kO')-, hydrate, (OC-6-11)-
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Erbium, tris(2,4-pentanedionato-kO,kO')-, hydrate, (OC-6-11)-
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Erbium, tris(2,4-pentanedionato-kO,kO')-, hydrate, (OC-6-11)-
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Erbium, tris(2,4-pentanedionato-kO,kO')-, hydrate, (OC-6-11)-
Reactant of Route 6
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Erbium, tris(2,4-pentanedionato-kO,kO')-, hydrate, (OC-6-11)-

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